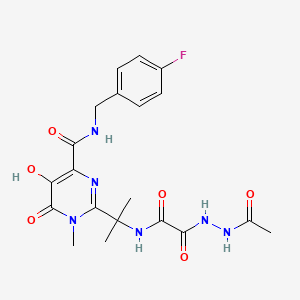

2-Des(5-methyl-1,3,4-oxadiazole-2-carboxamide) 2-(2-(2-Acetylhydrazinyl)-2-oxoacetamide) Raltegravir

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

It is an acylcarnitine species identified as a potential biomarker for disorders related to fatty acid oxidation, specifically the breakdown of unsaturated fatty acids like linoleic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-trans,4-cis-Decadienoylcarnitine typically involves the esterification of carnitine with 2-trans,4-cis-decadienoic acid. The reaction conditions often require the presence of a strong acid catalyst, such as sulfuric acid, and elevated temperatures to drive the esterification process to completion.

Industrial Production Methods

Industrial production of 2-trans,4-cis-Decadienoylcarnitine may involve the use of biotechnological methods, such as microbial fermentation, to produce the precursor fatty acids, followed by chemical esterification. This approach can be more sustainable and cost-effective compared to purely chemical synthesis.

Chemical Reactions Analysis

Types of Reactions

2-trans,4-cis-Decadienoylcarnitine undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various oxidation products, which can be analyzed to understand the oxidative stability of the compound.

Reduction: Reduction reactions can convert the double bonds in the compound to single bonds, altering its chemical properties.

Substitution: Substitution reactions can occur at the carnitine moiety, leading to the formation of different acylcarnitine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted acylcarnitine derivatives.

Scientific Research Applications

2-trans,4-cis-Decadienoylcarnitine has several scientific research applications:

Diagnostic Biomarker: Elevated levels of this compound in biological samples like urine and blood can indicate an enzymatic deficiency within the fatty acid oxidation pathway, specifically a deficiency in 2,4-dienoyl-coenzyme A reductase.

Research Tool: Studying the presence and levels of this compound in various metabolic disorders can offer valuable insights into the complexities of fatty acid oxidation pathways and their connection to disease pathogenesis.

Therapeutic Applications: Potential therapeutic applications include its use as a biomarker for early detection of metabolic disorders, allowing for timely interventions like dietary modifications or other supportive therapies.

Mechanism of Action

2-trans,4-cis-Decadienoylcarnitine itself does not have a mechanism of action in the conventional sense. It is a metabolic intermediate, indicating an interruption in the normal metabolic pathway of linoleic acid due to a potential enzyme deficiency (2,4-dienoyl-coenzyme A reductase). This deficiency leads to the accumulation of 2-trans,4-cis-Decadienoylcarnitine, signaling an impairment in unsaturated fatty acid oxidation.

Comparison with Similar Compounds

Similar Compounds

Linoleic Acid: 2-trans,4-cis-Decadienoylcarnitine is derived from the incomplete oxidation of linoleic acid.

2-trans,4-cis-Decadienoylcoenzyme A: This compound is directly acted upon by 2,4-dienoyl-coenzyme A reductase to convert it to a less unsaturated form, allowing beta-oxidation to proceed.

Uniqueness

The uniqueness of 2-trans,4-cis-Decadienoylcarnitine lies in its role as a biomarker for specific metabolic disorders related to fatty acid oxidation. Its accumulation in biological samples serves as a diagnostic tool for identifying deficiencies in the enzyme 2,4-dienoyl-coenzyme A reductase, making it a valuable compound in both clinical and research settings.

Properties

IUPAC Name |

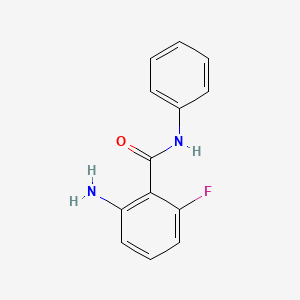

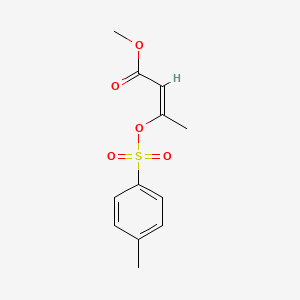

2-[2-[[2-(2-acetylhydrazinyl)-2-oxoacetyl]amino]propan-2-yl]-N-[(4-fluorophenyl)methyl]-5-hydroxy-1-methyl-6-oxopyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23FN6O6/c1-10(28)25-26-17(32)16(31)24-20(2,3)19-23-13(14(29)18(33)27(19)4)15(30)22-9-11-5-7-12(21)8-6-11/h5-8,29H,9H2,1-4H3,(H,22,30)(H,24,31)(H,25,28)(H,26,32) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPEBFOGKEOSYOS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NNC(=O)C(=O)NC(C)(C)C1=NC(=C(C(=O)N1C)O)C(=O)NCC2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23FN6O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1391918-17-4 |

Source

|

| Record name | DES(5-methyl-1,3,4-oxadiazol)-(2-(2-acetylhydrazino)-2-oxo-acetyl)-raltegravir | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391918174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DES(5-METHYL-1,3,4-OXADIAZOL)-(2-(2-ACETYLHYDRAZINO)-2-OXO-ACETYL)-RALTEGRAVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92LUH56XKZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.